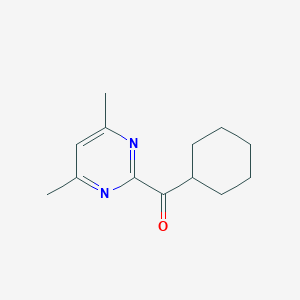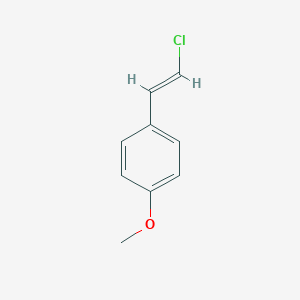![molecular formula C8H16N2S4 B231143 Methyl 4-{[(methylsulfanyl)carbothioyl]amino}butyldithiocarbamate](/img/structure/B231143.png)
Methyl 4-{[(methylsulfanyl)carbothioyl]amino}butyldithiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{[(methylsulfanyl)carbothioyl]amino}butyldithiocarbamate, also known as Metam sodium, is a highly effective soil fumigant used in agriculture to control soil-borne pathogens, nematodes, and weeds. It is a water-soluble compound that rapidly decomposes in soil to release methyl isothiocyanate, which is toxic to plant pathogens and pests. The compound has been extensively studied for its chemical properties, synthesis methods, and applications in scientific research.
Mécanisme D'action
Methyl 4-{[(methylsulfanyl)carbothioyl]amino}butyldithiocarbamate sodium works by releasing methyl isothiocyanate in soil, which acts as a potent fumigant against soil-borne pathogens and pests. The compound penetrates the cell walls of microorganisms and disrupts their metabolic processes, leading to cell death. The mechanism of action of metam sodium is similar to that of other dithiocarbamate compounds, which are widely used as fungicides and pesticides.
Effets Biochimiques Et Physiologiques
Methyl 4-{[(methylsulfanyl)carbothioyl]amino}butyldithiocarbamate sodium has been shown to have minimal toxicity to humans and animals when used according to recommended guidelines. However, exposure to high concentrations of the compound can cause respiratory and skin irritation. The compound is rapidly metabolized in soil and does not persist in the environment, making it a safe and effective choice for soil fumigation.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-{[(methylsulfanyl)carbothioyl]amino}butyldithiocarbamate sodium has several advantages for use in laboratory experiments. It is a highly effective soil fumigant that can control a wide range of soil-borne pathogens and pests. It is also relatively inexpensive and easy to use. However, the compound can be hazardous if not handled properly, and its use is regulated by government agencies to ensure safe and responsible use.
Orientations Futures
There are several future directions for research on metam sodium. One area of focus could be on developing new synthesis methods that are more cost-effective and environmentally friendly. Another area of focus could be on optimizing the use of metam sodium in agriculture to reduce its impact on the environment and human health. Additionally, research could be conducted on the potential use of metam sodium in other fields, such as medicine and biotechnology.
Méthodes De Synthèse
Methyl 4-{[(methylsulfanyl)carbothioyl]amino}butyldithiocarbamate sodium is synthesized by the reaction of carbon disulfide with methylamine in the presence of sodium hydroxide. The reaction produces sodium N-methyl dithiocarbamate, which is then converted to metam sodium by reaction with sodium hypochlorite. The synthesis process is relatively simple and cost-effective, making metam sodium a popular choice for soil fumigation in agriculture.
Applications De Recherche Scientifique
Methyl 4-{[(methylsulfanyl)carbothioyl]amino}butyldithiocarbamate sodium has been widely used in scientific research for its potent antimicrobial and antifungal properties. It has been shown to effectively control soil-borne pathogens such as Fusarium oxysporum, Pythium spp., and Rhizoctonia solani. It has also been used to control parasitic nematodes such as Meloidogyne spp. and Pratylenchus spp. in agricultural soils.
Propriétés
Nom du produit |
Methyl 4-{[(methylsulfanyl)carbothioyl]amino}butyldithiocarbamate |
|---|---|
Formule moléculaire |
C8H16N2S4 |
Poids moléculaire |
268.5 g/mol |
Nom IUPAC |
methyl N-[4-(methylsulfanylcarbothioylamino)butyl]carbamodithioate |
InChI |
InChI=1S/C8H16N2S4/c1-13-7(11)9-5-3-4-6-10-8(12)14-2/h3-6H2,1-2H3,(H,9,11)(H,10,12) |
Clé InChI |
SHGZSKNMOVQHCB-UHFFFAOYSA-N |
SMILES |
CSC(=S)NCCCCNC(=S)SC |
SMILES canonique |
CSC(=S)NCCCCNC(=S)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one](/img/structure/B231095.png)
![5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl-](/img/structure/B231101.png)

![6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B231110.png)
![8-nitro-6H-benzo[c]chromen-6-one](/img/structure/B231113.png)

